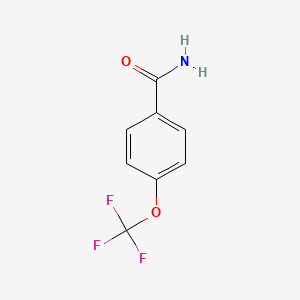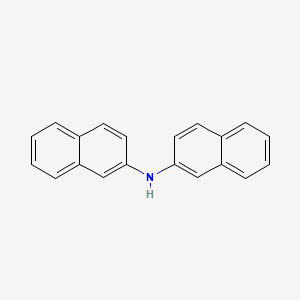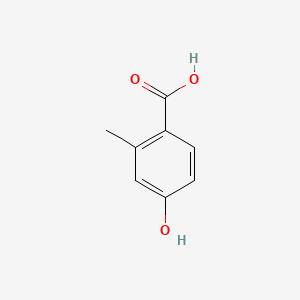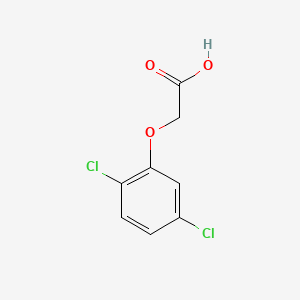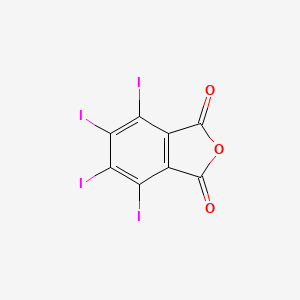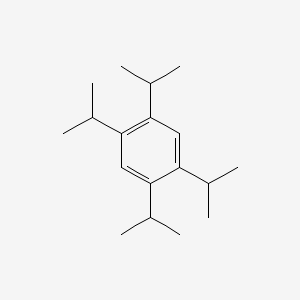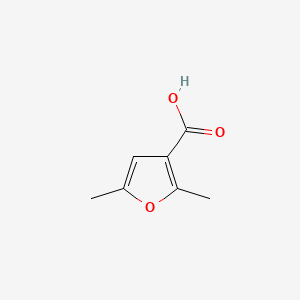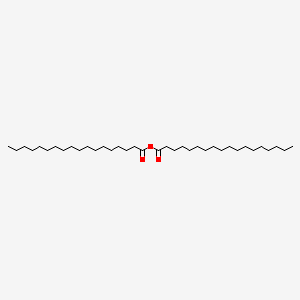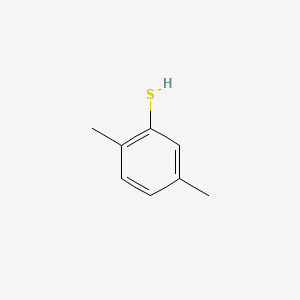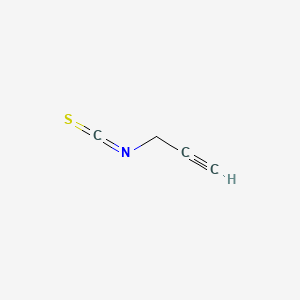
Propargyl isothiocyanate
Übersicht
Beschreibung
Propargyl isothiocyanate (PITC) is a versatile and powerful chemical reagent used in organic synthesis and biochemistry. It is a colorless liquid with an intense odor, and is an alkylating agent that is highly reactive. PITC is used for various types of organic synthesis and as a reagent in biochemistry. It has also been used in the synthesis of many biologically active compounds and in the preparation of a variety of other products.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Researchers have developed methods for preparing isothiocyanate-substituted allenes, including Propargyl isothiocyanate, through sigmatropic rearrangement of propargyl thiocyanates. These compounds exhibit a variety of reactions, such as isomerization, ring closure, and electrophilic addition, leading to heterocyclic products (Banert et al., 2002). Another study highlights the synthesis of thiophenes and thiopyrroles from propargylic amines and isothiocyanates, showcasing the chemical versatility of these compounds (Tarasova et al., 1997).
Application in Bioconjugation
The coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media has been reported to yield cyclized products efficiently. This method has been applied to synthesize a functionalized ether lipid, demonstrating its potential in bioconjugation and liposome formulation (Viart et al., 2014).
Gold-Catalyzed Heterocyclization
Gold(I)-catalyzed intramolecular heterocyclization of homopropargylic isothiocyanates, including this compound, has been explored. This process efficiently produces various cycloadducts with broad substrate scope, highlighting its utility in organic synthesis (Jiang et al., 2015).
Synthesis of Diversely Substituted Imidazole-2-thione
A base-mediated hydroamination of this compound has been utilized for the one-pot synthesis of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione. This method demonstrates an atom-economical and regioselective approach to synthesizing heterocyclic compounds (Ranjan et al., 2014).
Hazard and Safety Considerations
It's important to note the safety aspects of working with these compounds. An incident involving an explosion during the distillation of this compound prompted a study to understand the underlying causes. The study emphasizes the importance of recognizing the potential hazards and adopting safe handling practices (Banert et al., 2015).
Zukünftige Richtungen
: Guerrero-Alonso, A., Antunez-Mojica, M., & Medina-Franco, J. L. (2021). Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine. Molecular Informatics, 40(9), e2100172. DOI: 10.1002/minf.202100172 : Santra, M., et al. (2021). Fluorescein Based Fluorescence Sensors for the Selective Sensing of Palladium Ions. Journal of Fluorescence, 31, 1257–1265. DOI: 10.1007/s10895-021-02770-9 : Kala, C., Ali, S., et al. (2018). Isothiocyanates: A Review. Research Journal of Pharmacognosy, 1(1), 1–6. DOI: 10.5958/0976-4836.2018.00001.0
Wirkmechanismus
Target of Action
Propargyl isothiocyanate, also known as 3-isothiocyanatoprop-1-yne, is a compound that has been studied for its potential applications in synthetic chemistry Isothiocyanates (itcs), a class of compounds to which this compound belongs, are known to interact with various intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
It is known that propargyl derivatives can undergo a variety of successive reactions, with the most prominent being thiazole ring formation after nucleophilic attack at the isothiocyanate carbon . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Isothiocyanates, including this compound, are known to affect multiple biochemical pathways. They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, indicating their ability to interact with and modulate various biochemical pathways .
Pharmacokinetics
It is known that isothiocyanates can be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to exert anticancer activity via selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of mercury, the corrosiveness of propargyl bromide, and the pyrophoric nature of allenyl boronic acid can raise environmental and safety concerns, particularly when using these reagents for large-scale applications .
Biochemische Analyse
Biochemical Properties
Propargyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can interact with primary amines in proteins, forming stable thiourea bonds . The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . Additionally, this compound can modify proteins by reacting with lysine residues, potentially altering their function and activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce apoptosis in cancer cells by activating caspase pathways and disrupting the cell cycle . The compound also affects cell signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cysteine residues in proteins, leading to the formation of covalent adducts . This binding can inhibit the activity of enzymes such as cytochrome P450, reducing the metabolism of certain substrates . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and trigger apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce beneficial effects, such as the activation of cytoprotective pathways and the inhibition of tumor growth . At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . The threshold for these effects varies among different animal models, and careful dosing is required to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione and subsequent enzymatic degradation . This pathway leads to the formation of thiol conjugates, which are excreted in the urine . The compound can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, such as cytochrome P450 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophobic nature . The compound can also interact with transporters and binding proteins, which facilitate its uptake and distribution within specific cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its biological activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, in the nucleus, this compound can interact with transcription factors and modulate gene expression . In the mitochondria, the compound can induce oxidative stress and trigger apoptosis by disrupting mitochondrial function . Targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its biological effects.
Eigenschaften
IUPAC Name |
3-isothiocyanatoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179045 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24309-48-6, 54122-88-2 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatoprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 24309-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



